![molecular formula C6H3BrClN3 B3180376 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1569514-98-2](/img/structure/B3180376.png)
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features both pyrrole and pyrazine rings.
Preparation Methods
The synthesis of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves several key steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The process involves:
Sonogashira Cross-Coupling: This palladium-catalyzed reaction introduces an alkyne group to the pyrazine ring.
Base-Induced Cyclization: This step forms the pyrrolo[2,3-b]pyrazine core structure.
Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. This approach can be metal-free or metal-catalyzed, depending on the specific reaction conditions .
Chemical Reactions Analysis
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Amination Reactions: These reactions can be regioselective, producing either 2-amino- or 3-amino-pyrrolopyrazines.
Sonogashira Reactions: These reactions convert the pyrrolopyrazine scaffold into 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives.
Common reagents used in these reactions include palladium catalysts, bases, and various amines. The major products formed are typically amino-substituted pyrrolopyrazines and their derivatives .
Scientific Research Applications
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine and its derivatives often involves interaction with specific molecular targets, such as kinases. These interactions can inhibit kinase activity, leading to various therapeutic effects, including anti-cancer properties . the exact mechanisms are not fully understood and require further research .
Comparison with Similar Compounds
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Chloro-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but lacks the bromine atom, which can affect its reactivity and biological activity.
Dipyrrolopyrazine Derivatives: These compounds have additional pyrrole rings, which can enhance their optoelectronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which allows for selective functionalization and diverse applications in various fields .
Properties
IUPAC Name |
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-5(8)11-6-3(10-4)1-2-9-6/h1-2H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNZAAANMEUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(C(=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B3180299.png)
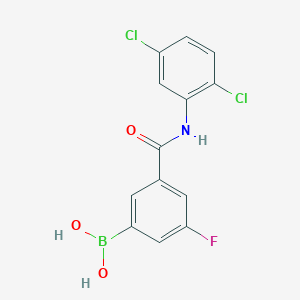



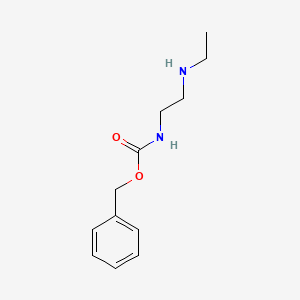
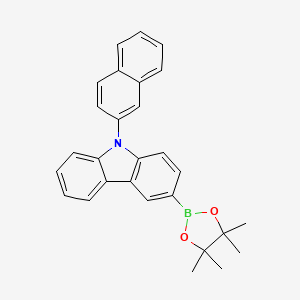
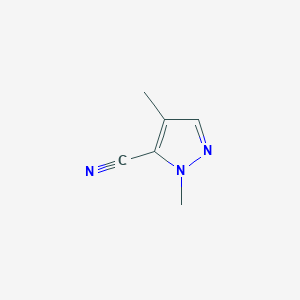

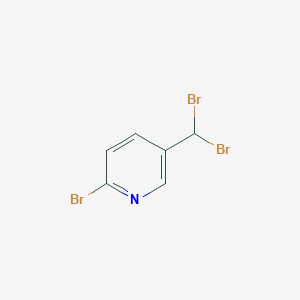


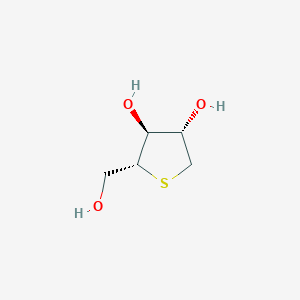
![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID](/img/structure/B3180406.png)
